

Introduction: The Structural Significance of a Tertiary Thiol

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Compound of Interest

Compound Name: *3-Ethylpentane-3-thiol*

CAS No.: 5827-80-5

Cat. No.: B1329534

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3-Ethylpentane-3-thiol, designated by CAS Registry Number 5827-80-5, is a tertiary aliphatic thiol.^[1] Its molecular structure, featuring a central quaternary carbon bonded to three ethyl groups and a sulfhydryl (-SH) group, presents a unique steric and electronic environment. Unlike primary or secondary thiols, the tertiary nature of this mercaptan influences its reactivity, particularly its oxidation potential and nucleophilicity. For researchers in drug development and organic synthesis, a robust and unambiguous characterization of this molecule is paramount to ensure purity, confirm structural integrity, and predict its behavior in subsequent chemical transformations.

This guide provides a multi-technique approach to the comprehensive characterization of **3-Ethylpentane-3-thiol**. It is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind the selection of each analytical method and the interpretation of the resulting data.

Section 1: Core Physicochemical Identity

The foundational step in characterizing any chemical entity is to tabulate its fundamental physical and chemical properties. This data serves as the primary reference for identity

confirmation and informs the selection of appropriate analytical conditions.

Property	Value	Source(s)
CAS Registry Number	5827-80-5	[1]
Molecular Formula	C ₇ H ₁₆ S	[1]
Molecular Weight	132.27 g/mol	[1][2]
Synonyms	3-Ethyl-3-pentanethiol, Triethylmethanethiol	[1]
Boiling Point	92-95 °C @ 95 Torr	[3]
Density	0.836 g/cm ³	[3]
Refractive Index	1.447	[3]
Flash Point	34.1 °C	[3]

Section 2: Chromatographic Analysis for Purity and Identity

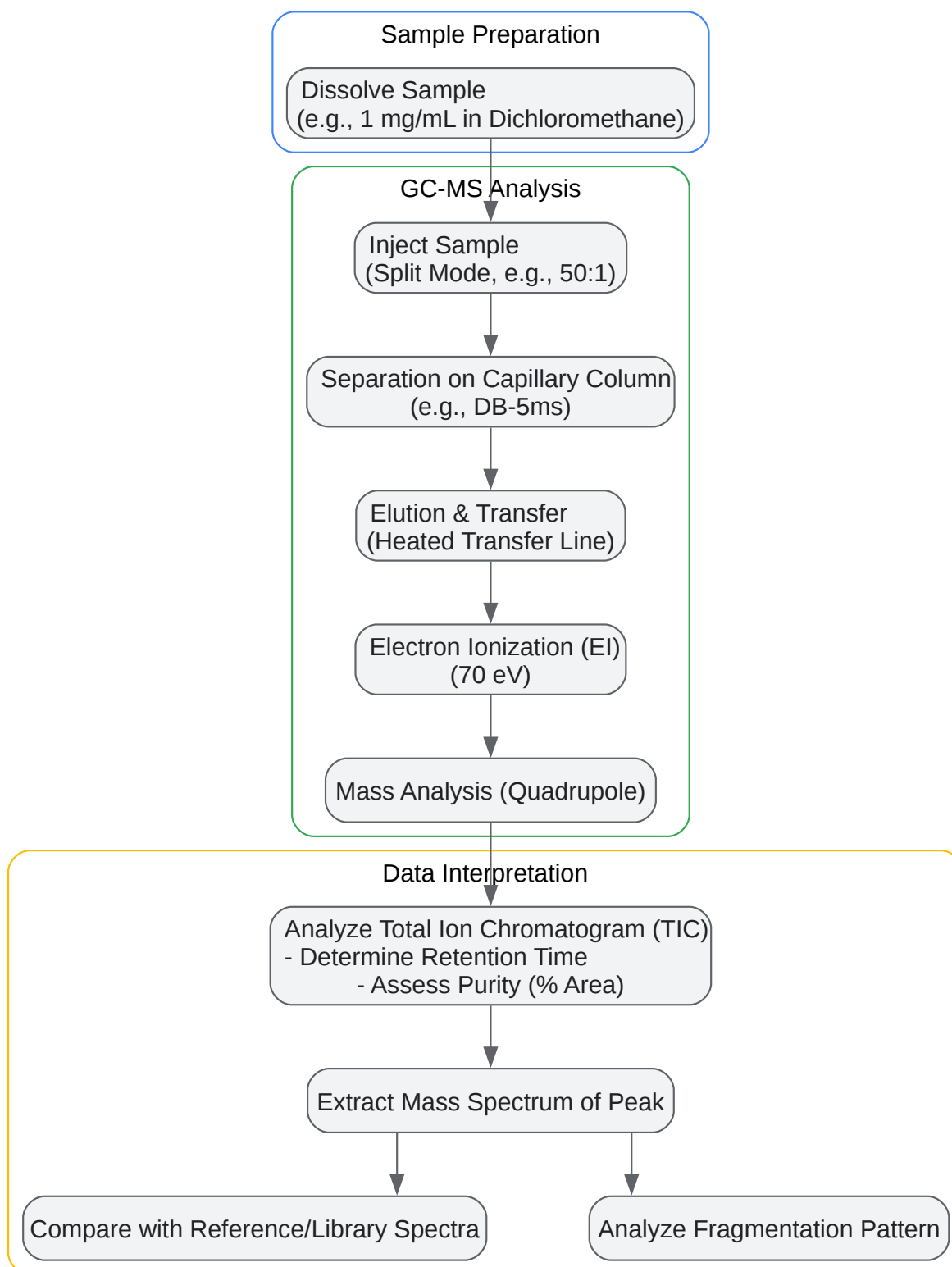
For a volatile compound like **3-Ethylpentane-3-thiol**, gas chromatography (GC) is the premier technique for assessing purity and providing an initial confirmation of identity, especially when coupled with a mass spectrometer (MS).

Expertise & Rationale: Why GC-MS?

The volatility of low molecular weight thiols makes them ideal candidates for GC analysis.[4] Coupling GC with MS provides two orthogonal pieces of information: the retention time (a characteristic of the compound under specific conditions) and the mass fragmentation pattern (a molecular fingerprint). This combination is definitive for identification.

A critical consideration when analyzing thiols by GC is their propensity for thermal degradation or oxidation. Thiols can oxidize to form disulfides, especially in a hot GC inlet.[5] Therefore, the choice of analytical conditions, particularly the injector temperature, must be optimized to minimize artifact formation.

Workflow for GC-MS Characterization



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Caption: Logical workflow for GC-MS analysis of **3-Ethylpentane-3-thiol**.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a ~1 mg/mL solution of **3-Ethylpentane-3-thiol** in a volatile solvent such as dichloromethane or hexane.
- Instrumentation: Utilize a GC system equipped with a capillary column and coupled to a mass spectrometer.
 - Injector: Split/Splitless inlet. Set to a split ratio of 50:1. Causality: A split injection prevents column overloading and ensures sharp peaks for a neat or concentrated sample.
 - Inlet Temperature: 200 °C. Causality: This temperature is a starting point; it should be high enough to ensure volatilization but low enough to minimize the risk of disulfide formation. [5]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent). Causality: This non-polar column separates compounds primarily based on boiling point, which is ideal for hydrocarbon-like molecules.
 - Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.
 - MS Transfer Line: 250 °C.
 - Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230 °C.
 - Mass Analyzer: Scan from m/z 35 to 350.
- Data Analysis:

- Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is estimated as the area of the main peak divided by the total area of all peaks.
- Identity Confirmation: Extract the mass spectrum from the apex of the primary peak. Compare this spectrum against a library (e.g., NIST) and analyze the fragmentation pattern as described in Section 3.2.

Section 3: Spectroscopic Structural Elucidation

While GC-MS provides strong evidence for identity, a full structural confirmation requires a suite of spectroscopic techniques. The high symmetry of **3-Ethylpentane-3-thiol**—possessing three identical ethyl groups—makes its spectra particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. Due to the molecule's C_3 symmetry axis through the C-S bond, the three ethyl groups are chemically equivalent. This simplifies the spectrum significantly.[4][6]

Expected ^1H NMR Spectrum (500 MHz, CDCl_3):

- δ ~1.3-1.8 ppm (singlet, 1H): This signal is attributed to the sulfhydryl (-SH) proton. For alkyl thiols, this resonance is typically found between 1.2-1.8 ppm.[7] It is expected to be a singlet as it does not typically couple with adjacent protons and undergoes rapid chemical exchange. Shaking the sample with D_2O would cause this peak to disappear, confirming its assignment.
- δ ~1.4-1.6 ppm (quartet, 6H): This signal arises from the six equivalent methylene (-CH₂-) protons of the three ethyl groups. The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4).
- δ ~0.9 ppm (triplet, 9H): This signal corresponds to the nine equivalent methyl (-CH₃) protons. It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

Expected ^{13}C NMR Spectrum (125 MHz, CDCl_3):

The molecule's symmetry predicts only three distinct carbon environments.[6] By referencing the spectrum of the analogous alkane, 3-ethylpentane, we can predict the approximate chemical shifts.[6]

- Quaternary Carbon (C-S): The carbon atom directly bonded to the sulfur is the most deshielded carbon (excluding the solvent peak) and is expected to appear furthest downfield. It will be a singlet with no attached protons.
- Methylene Carbon (-CH₂-): A single resonance for the three equivalent methylene carbons, predicted to be around δ ~25-35 ppm.[6]
- Methyl Carbon (-CH₃-): A single resonance for the three equivalent methyl carbons, predicted to be the most upfield signal at δ ~10-15 ppm.[6]

Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[4]
- Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
- Validation: For ¹H NMR, to confirm the -SH peak, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the peak confirms its identity.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and crucial structural information from the fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization):

- Molecular Ion (M^{+•}): A peak should be observed at m/z = 132, corresponding to the molecular weight of C₇H₁₆S. The presence of a smaller peak at m/z = 134 (the M+2 peak) at approximately 4.4% the intensity of the M+ peak is characteristic of a molecule containing one sulfur atom, due to the natural abundance of the ³⁴S isotope.

- α -Cleavage: The most common fragmentation pathway for thiols is cleavage of a bond alpha to the sulfur atom.[8] In this case, the loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$, 29 Da) is highly favorable, leading to a stable cation. This would produce a prominent peak at $m/z = 103$ ($[\text{M} - 29]^+$). This is often the base peak in the spectrum.
- Further Fragmentation: Additional peaks corresponding to the loss of alkyl fragments from the hydrocarbon backbone will also be present. Common fragments would include $m/z = 71$ (loss of a propyl group) and $m/z = 43$ (propyl cation), similar to the fragmentation of 3-ethylpentane.[9]

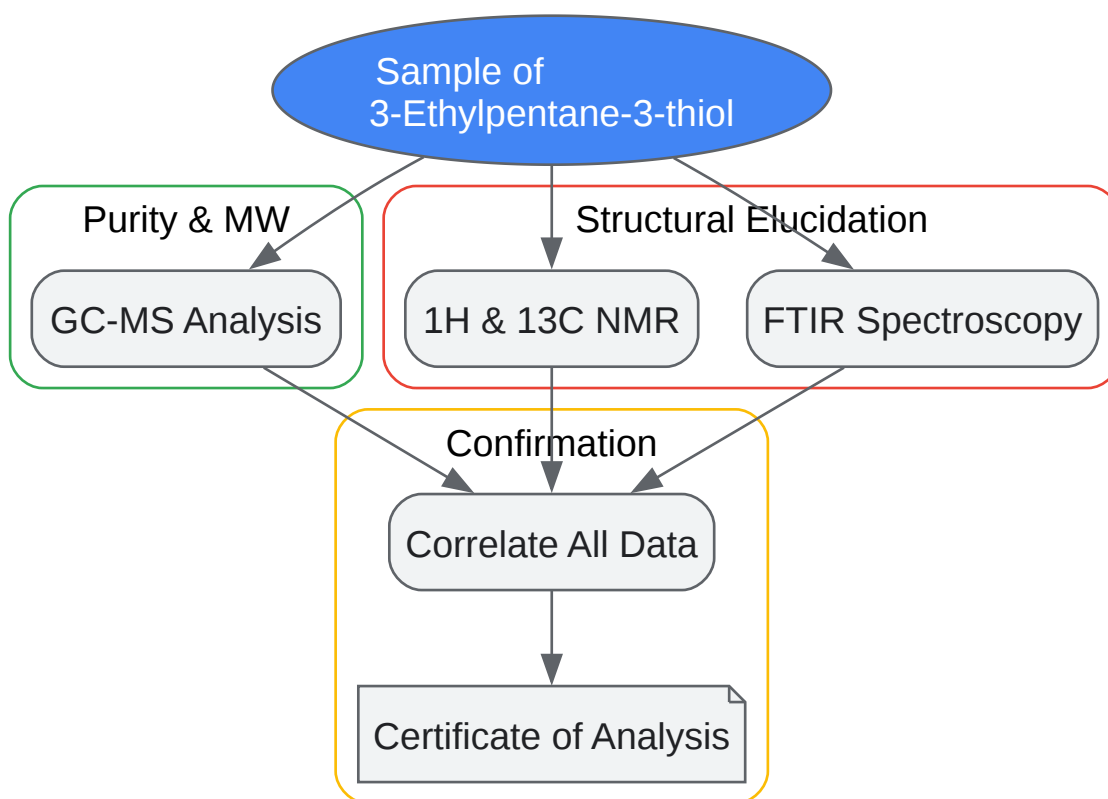
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the hydrocarbon backbone provides many signals, the key diagnostic peak is the S-H stretch.

Expected Diagnostic Absorption Bands:

- C-H Stretch (Aliphatic): Strong, sharp absorptions in the range of $2850\text{-}3000\text{ cm}^{-1}$.[10]
- S-H Stretch: A weak, sharp absorption band in the region of $2550\text{-}2600\text{ cm}^{-1}$.[7] The weakness of this peak is a key characteristic; the S-H bond has a small dipole moment, leading to a weak absorption intensity.[7] Its presence, even if weak, is strong evidence for a thiol.
- C-H Bend: Medium intensity absorptions between $1350\text{-}1480\text{ cm}^{-1}$.[10]

Characterization Summary Workflow



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Caption: Integrated workflow for the complete characterization of the target compound.

Section 4: Safety and Handling

Thiols are known for their potent and often unpleasant odors. Proper handling in a well-ventilated area is essential.

- Ventilation: All handling of **3-Ethylpentane-3-thiol** must be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Gloves: Wear nitrile or other chemically resistant gloves.
 - Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
 - Lab Coat: A standard laboratory coat should be worn.

- Hazards: This compound is expected to cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes, and avoid breathing vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
- Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the product to enter drains.

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